3-Trifluoroacetylamino-5-methylpyrazole
Beschreibung
Eigenschaften
Molekularformel |
C6H6F3N3O |
|---|---|
Molekulargewicht |
193.13 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-(5-methyl-1H-pyrazol-3-yl)acetamide |
InChI |
InChI=1S/C6H6F3N3O/c1-3-2-4(12-11-3)10-5(13)6(7,8)9/h2H,1H3,(H2,10,11,12,13) |
InChI-Schlüssel |
CVGPCNYDFWPKDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural Features and Substituent Effects
- 3-Trifluoroacetylamino-5-methylpyrazole: The trifluoroacetyl group at position 3 increases electrophilicity at adjacent sites, making the compound more reactive toward nucleophilic agents. The methyl group at position 5 contributes steric bulk but minimal electronic effects.
- 3-Amino-5-methylpyrazole: Lacking the trifluoroacetyl group, this compound has an amino (-NH₂) substituent at position 3, which is electron-donating. This results in lower thermal stability (mp 41–43°C) compared to its trifluoroacetyl counterpart .
- 5-Amino-3-hydroxy-1H-pyrazole derivatives: These feature hydroxy (-OH) and amino groups, both electron-donating, leading to higher solubility in polar solvents but reduced resistance to oxidative degradation compared to fluorinated analogs .
- Pyrazol-5-ones (e.g., tautomers 3/4 in Scheme 1): These compounds exhibit keto-enol tautomerism, stabilizing the pyrazolone form in solution. The trifluoroacetyl group in 3-Trifluoroacetylamino-5-methylpyrazole precludes such tautomerism, favoring a rigid pyrazole structure .
Physical and Chemical Properties
*Estimated based on structural analogs.
Reactivity and Stability
- The trifluoroacetyl group in 3-Trifluoroacetylamino-5-methylpyrazole resists hydrolysis better than acetylated analogs due to fluorine’s electronegativity.
- 3-Amino-5-methylpyrazole’s amino group facilitates electrophilic substitution reactions, whereas the trifluoroacetyl group directs reactivity toward nucleophilic attack .
Key Research Findings
- Synthetic Efficiency: Fluorinated pyrazoles like 3-Trifluoroacetylamino-5-methylpyrazole require fewer purification steps compared to sulfur-containing analogs (e.g., thiophene derivatives in ) .
- Commercial Availability: 3-Amino-5-methylpyrazole is commercially accessible (CAS 31230-17-8), while the trifluoroacetyl variant remains a specialty compound .
- Tautomerism : Pyrazol-5-ones exist predominantly in the lactamic form in solution, a feature absent in rigid trifluoroacetyl derivatives .
Vorbereitungsmethoden
Cyclization of Cyanoacetone with Hydrazine Derivatives
The reaction of cyanoacetone (or its alkali metal salts) with hydrazine, hydrazinium salts, or hydrazine hydrate yields 3-amino-5-methylpyrazole. This method, patented by Hoechst Aktiengesellschaft (US5616723A), involves:
-
Reagents : Sodium cyanoacetone, hydrazinium hydrochloride, or hydrazine hydrate.
-
Solvents : Water, ethanol, toluene, or xylene.
-
Conditions : Reflux at 35–60°C for 2–6 hours, followed by workup via distillation or crystallization.
Example :
Hydrolysis of 5-Methylisoxazole
Cyanoacetone can also be generated in situ via hydrolysis of 5-methylisoxazole using the Claisen method. Subsequent cyclization with hydrazine derivatives streamlines the process.
The introduction of the trifluoroacetyl group to the amino moiety is achieved through acylation reactions. Two approaches are documented:
Direct Acylation with Trifluoroacetyl Chloride
Procedure :
-
Reagents : 3-Amino-5-methylpyrazole, trifluoroacetyl chloride (TFAC).
-
Solvents : Dichloromethane, tetrahydrofuran (THF), or ethyl acetate.
-
Conditions : Room temperature to mild heating (20–40°C), often with a base (e.g., triethylamine) to scavenge HCl.
Example :
In Situ Generation of Trifluoroacetylating Agents
Trifluoroacetic anhydride (TFAA) can serve as an alternative acylating agent under acidic or catalytic conditions. This method avoids handling gaseous TFAC.
Example :
-
TFAA (1.5 mol) reacted with 3-amino-5-methylpyrazole in dichloromethane with catalytic H2SO4, achieving 78% yield after 6 hours.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Stoichiometry and Byproduct Management
-
A 10–20% excess of TFAC ensures complete acylation.
-
Alkali metal salts (e.g., NaCl) formed during cyclization are removed via ethanol precipitation.
Analytical Characterization
Key spectral data for 3-trifluoroacetylamino-5-methylpyrazole:
Comparative Analysis of Synthetic Routes
Q & A
Q. How can the synthesis of 3-trifluoroacetylamino-5-methylpyrazole be optimized for regioselectivity and yield?
Methodological Answer: The regioselective synthesis of trifluoromethyl-substituted pyrazoles often involves cyclocondensation of hydrazines with β-diketones or fluorinated enones. For example, demonstrates that phenylhydrazine reacts with 1-aryl-3,4,4,4-tetrafluoro-2-buten-1-ones to yield 5-aryl-3-trifluoromethylpyrazoles. To optimize regioselectivity:
- Control reaction temperature : Lower temperatures (e.g., 0–25°C) favor kinetic products, while higher temperatures (e.g., 80°C) promote thermodynamic control.
- Modify substituents : Electron-withdrawing groups (e.g., trifluoromethyl) on the ketone enhance regioselectivity toward the 5-position .
- Use catalysts : Lewis acids like ZnCl₂ can stabilize intermediates and improve yield.
| Reaction Condition | Regioselectivity (3- vs. 5-position) | Yield |
|---|---|---|
| Phenylhydrazine, 25°C | 5-Trifluoromethyl dominant | 75–85% |
| Methylhydrazine, 80°C | 3-Trifluoromethyl dominant | 60–70% |
Q. What analytical techniques are critical for characterizing 3-trifluoroacetylamino-5-methylpyrazole and its intermediates?
Methodological Answer:
- NMR Spectroscopy : ¹⁹F NMR is essential for confirming the presence and position of the trifluoromethyl group. For example, the CF₃ group in the 5-position typically resonates at δ −60 to −65 ppm .
- Mass Spectrometry (HRMS) : Accurately determine molecular weight and fragmentation patterns to distinguish between regioisomers.
- X-ray Crystallography : Resolve ambiguities in substitution patterns, especially when synthesizing novel analogs (e.g., ’s crystal structure of a related pyrazole derivative).
- HPLC-PDA : Monitor reaction progress and purity using a C18 column with acetonitrile/water mobile phase (e.g., 70:30 v/v) .
Q. How should researchers handle stability and storage of 3-trifluoroacetylamino-5-methylpyrazole?
Methodological Answer:
- Storage : Store at −20°C in airtight, light-resistant containers to prevent hydrolysis of the trifluoroacetyl group. recommends similar conditions for trifluoromethylated pyrazole precursors.
- Stability Testing : Conduct accelerated degradation studies under acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor via HPLC for decomposition products like 5-methylpyrazole-3-amine .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of trifluoromethyl group incorporation in pyrazole derivatives?
Methodological Answer: Regioselectivity is governed by electronic and steric factors:
- Electronic Effects : Trifluoromethyl groups are electron-withdrawing, directing nucleophilic attack (e.g., hydrazine) to the more electrophilic carbonyl position. DFT calculations show lower activation energy for 5-substitution due to resonance stabilization .
- Steric Hindrance : Bulky substituents on the diketone (e.g., aryl groups) favor 3-substitution to minimize steric clashes.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, enhancing 5-selectivity.
Q. How can computational modeling predict the biological activity of 3-trifluoroacetylamino-5-methylpyrazole analogs?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). The trifluoroacetyl group may enhance binding affinity via hydrophobic interactions.
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data. For example, logP values >2.5 improve blood-brain barrier penetration for CNS targets .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical binding residues.
Q. What strategies resolve contradictions in reported biological data for trifluoromethylpyrazole derivatives?
Methodological Answer:
- Standardize Assays : Use validated protocols (e.g., NIH/NCATS guidelines) for IC₅₀ determination to minimize variability.
- Control for Impurities : Characterize batches via HPLC and exclude samples with >95% purity (e.g., ’s safety data highlights impurity risks).
- Cross-Validate Models : Compare in vitro results with in vivo pharmacokinetics (e.g., plasma stability in rodents) to confirm relevance .
Q. How can isotopic labeling (e.g., ¹⁸F or ¹³C) aid in metabolic studies of 3-trifluoroacetylamino-5-methylpyrazole?
Methodological Answer:
- Synthesis of ¹⁸F-Labeled Analogs : Use nucleophilic aromatic substitution with K¹⁸F/K222 to introduce ¹⁸F at the 4-position for PET imaging.
- Tracing Metabolism : Administer ¹³C-labeled compound and analyze metabolites via LC-MSⁿ. The trifluoroacetyl group’s stability allows tracking of core pyrazole degradation .
Q. What are the challenges in scaling up the synthesis of 3-trifluoroacetylamino-5-methylpyrazole for preclinical studies?
Methodological Answer:
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective scale-up.
- Safety : Mitigate exothermic risks during trifluoroacetylation by using slow addition of trifluoroacetic anhydride under cooling (0°C) .
- Yield Optimization : Pilot continuous-flow reactors to enhance mixing and heat transfer for high-volume production .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
